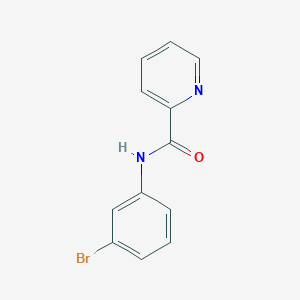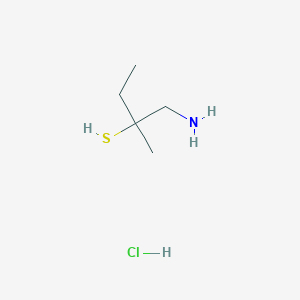
2-Methyl-4-phenoxy-3-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenoxy-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxy-3-phenylquinoline can be achieved through various classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst such as sulfuric acid or zinc chloride. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are increasingly being used to minimize environmental impact and improve efficiency . These methods may involve the use of microwave or ultrasound irradiation to accelerate reaction rates and enhance yields.
化学反応の分析
Types of Reactions
2-Methyl-4-phenoxy-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-4-phenoxy-3-phenylquinoline has several scientific research applications, including:
作用機序
The mechanism of action of 2-Methyl-4-phenoxy-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes and induce apoptosis in cancer cells .
類似化合物との比較
2-Methyl-4-phenoxy-3-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Methylquinoline: Lacks the phenoxy and phenyl substituents, resulting in different chemical and biological properties.
4-Phenoxyquinoline:
3-Phenylquinoline: Lacks the methyl and phenoxy substituents, leading to variations in its pharmacological activity.
The unique combination of substituents in this compound contributes to its distinct chemical behavior and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
5350-65-2 |
|---|---|
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC名 |
2-methyl-4-phenoxy-3-phenylquinoline |
InChI |
InChI=1S/C22H17NO/c1-16-21(17-10-4-2-5-11-17)22(24-18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3 |
InChIキー |
KWLUBKHLCNCFQI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




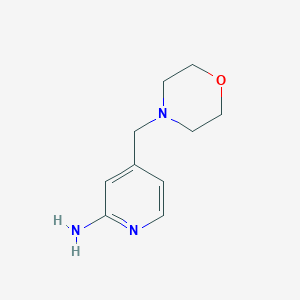
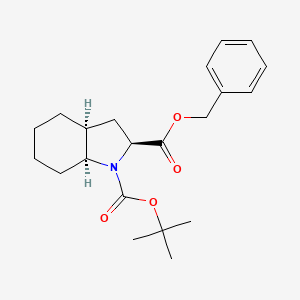
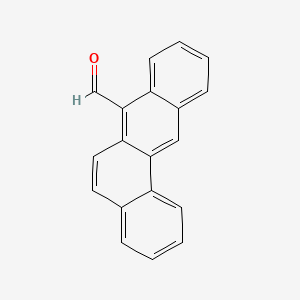
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
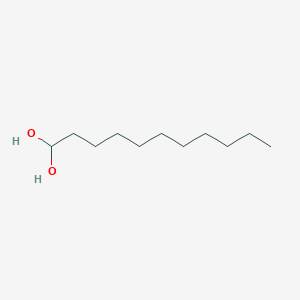

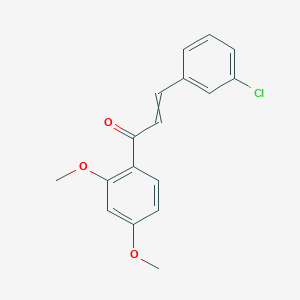
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
